![molecular formula C11H11N3O2S B2816348 2-(4-Methyl-5-phenyl-1,2,4-triazol-3-ylthio)acetic acid CAS No. 482653-69-0](/img/structure/B2816348.png)
2-(4-Methyl-5-phenyl-1,2,4-triazol-3-ylthio)acetic acid
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Overview
Description
“2-(4-Methyl-5-phenyl-1,2,4-triazol-3-ylthio)acetic acid” is a compound that belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group . Triazoles are the five-membered heterocycles with three nitrogen atoms and two carbon atoms .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis
Triazole compounds contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives have been studied . For instance, when compound 17 was reacted with 4a in chloroform under reflux it afforded one isolable product, as evidenced by tlc, formulated as 3-acetyl-8- (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,6-diphenylpyrido [2,3- d ] [1,2,4]triazolo [4,3- a ]pyrimidin-5 (1H)-one .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can be determined using various spectroscopic techniques. For example, the IR spectrum, 1 H NMR spectrum, and 13 C NMR spectrum have been used to analyze the properties of these compounds .Mechanism of Action
The mechanism of action of 1,2,4-triazole derivatives is related to their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . Molecular docking studies have been done to understand the mechanism and binding modes of these derivatives in the binding pocket of aromatase enzyme as a possible target .
Safety and Hazards
Future Directions
The global spread of drug resistance in bacteria requires new potent and safe antimicrobial agents. Compounds containing the 1,2,4-triazole ring in their structure are characterised by multidirectional biological activity . Therefore, rational design and development of the novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .
properties
IUPAC Name |
2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-14-10(8-5-3-2-4-6-8)12-13-11(14)17-7-9(15)16/h2-6H,7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLPLILYLZYALY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methyl-5-phenyl-1,2,4-triazol-3-ylthio)acetic acid |
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